N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline

Chloroacetanilide Herbicides Weed Control Pre-Emergence Activity Profile

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline (CAS 786711-55-5) is a 2,6-disubstituted aniline derivative belonging to the class of N-sec-alkyl anilines. It is a high-purity synthetic intermediate, primarily functioning as the direct precursor to the chloroacetanilide herbicide 2-ethyl-6-methyl-N-(1'-ethoxyprop-2'-yl)-N-chloroacetanilide.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 786711-55-5
Cat. No. B13119542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline
CAS786711-55-5
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(C)COCC)C
InChIInChI=1S/C14H23NO/c1-5-13-9-7-8-11(3)14(13)15-12(4)10-16-6-2/h7-9,12,15H,5-6,10H2,1-4H3
InChIKeyTUCNMBBYXHWXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Ethoxypropan-2-yl)-2-ethyl-6-methylaniline: A Critical Intermediate for Next-Generation Herbicide Synthesis


N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline (CAS 786711-55-5) is a 2,6-disubstituted aniline derivative belonging to the class of N-sec-alkyl anilines [1]. It is a high-purity synthetic intermediate, primarily functioning as the direct precursor to the chloroacetanilide herbicide 2-ethyl-6-methyl-N-(1'-ethoxyprop-2'-yl)-N-chloroacetanilide [2]. Distinct from simpler aniline precursors or other N-alkoxyalkyl anilines, its specific substitution pattern is essential for synthesizing a final active ingredient with a unique profile of soil stability and herbicidal selectivity, as detailed in the evidence below [2].

Workflow Chloroacetanilide herbicide precursor synthesis
Selection Ethoxypropyl chain for reported soil persistence & crop selectivity
Use Context Next-generation pre-emergent herbicide R&D

Why N-(1-Ethoxypropan-2-yl)-2-ethyl-6-methylaniline Cannot Be Simply Replaced by Other Aniline Intermediates


Generic substitution with other N-alkoxyalkyl anilines is impossible because the specific 1-ethoxypropan-2-yl substituent is not a general-purpose side chain. It is a deliberate structural feature that programs the final herbicide for significantly prolonged soil persistence and crop selectivity. The direct comparative data in US Patent 4,200,451 demonstrates that the chloroacetanilide derivative of this intermediate exhibits a 25% improvement in herbicidal activity over prior-art ethoxymethyl analogs and, critically, maintains effective weed control for a full crop season where close structural analogs degrade in the soil within weeks [1]. A supplier's interchangeable offering of a methoxypropyl or unsubstituted aniline precursor thus fundamentally fails to achieve the same end-product performance profile [REFS-1, REFS-2].

Target Intermediate
Common Substitute
1-Ethoxypropan-2-yl side chain
Methoxypropyl or unsubstituted aniline
Programs season-long soil stability
Rapid soil degradation reported; multiple applications needed
Enables crop-selective weed control
May cause non-selective crop damage or reduced grass control

Quantitative Evidence for Selecting N-(1-Ethoxypropan-2-yl)-2-ethyl-6-methylaniline Over Its Closest Analogs


Head-to-Head Comparison: Pre-Emergent Herbicidal Activity of the Derived Chloroacetanilide

The chloroacetanilide synthesized from this target aniline was directly compared to four structural analogs (Compounds A, B, C, and D) in a standardized pre-emergence greenhouse assay. At the lowest application rate of 0.5 kg/hectare, the derived compound 'I' maintained high efficacy against key grass weeds, whereas the best comparator 'C' acted as a non-selective plant killer and comparators 'B' and 'D' showed significantly reduced activity [1].

Selectivity Comparison
Head-to-head
Target I: Crop safety 9, Grass control 1
Comparator C: Crop injury (Maize 6, Soy 5)
Reported selectivity window supports differentiation
Pre-emergence, 0.5 kg/ha, 26-day assay
Chloroacetanilide Herbicides Weed Control Pre-Emergence Activity Profile

Comparative Soil Stability: The Decisive Factor for Single-Season Pre-Emergent Use

A direct in-soil durability comparison revealed the critical failure of competing aniline-derived herbicides. Soil treated with the target compound's derivative effectively suppressed weed growth for the entire test period, whereas the comparative compounds lost efficacy prematurely due to rapid degradation [1].

Soil Persistence
Head-to-head
Target derivative maintained effect throughout test period; comparators B, C degraded rapidly
Supports single-season application context
4 kg/ha soil treatment; assessed over several weeks
Soil Half-Life Pre-Emergent Herbicide Durability Environmental Fate

Verified Physicochemical Differentiation: Boiling Point for Purification and Process Control

A specific boiling point is a critical process control parameter for ensuring delivery of the correct isomer and sufficient purity for the subsequent chloroacetylation step. The documented boiling point of this intermediate is provided from a validated synthetic preparation, differentiating it from its non-ethoxy analogs [1].

Boiling Point
Cross-study comparable
60–63 °C at 0.3 Torr
Identity confirmation & purification control
Distinct from methoxy analog; QC parameter
Synthetic Intermediate Process Chemistry Distillation

Intellectual Property Differentiation: Enabling a Composition-of-Matter Patent

The use of this specific aniline intermediate is the foundational step for the composition-of-matter patent US 4,200,451, which is exclusively directed at the resulting chloroacetanilide. The patent explicitly distinguishes the final product's inventive step based on the 'ethoxyprop-2'-yl' side chain, overcoming the known problem of soil instability in the prior art [1]. Procuring this precise intermediate is therefore not just a chemical decision but a legal and commercial one for any entity intending to develop a novel, patentable, or pre-patent expiry herbicide formulation, as simply using the well-known methoxy analog would lead to a different, and likely off-patent, active ingredient like S-Metolachlor [2].

IP Differentiation
Class-level inference
Enables composition-of-matter patent pathway vs. off-patent methoxy analog
Supports strategic lifecycle management
Based on US 4,200,451 vs. S-Metolachlor prior art
Patent Protection Freedom to Operate Product Lifecycle Management

High-Value Research and Production Scenarios for N-(1-Ethoxypropan-2-yl)-2-ethyl-6-methylaniline


Synthesis of a Superior Single-Season Pre-Emergent Herbicide for Corn and Soybeans

This scenario directly follows from the evidence of exceptional selectivity and soil stability. An agrochemical R&D team can use this intermediate to perform the final-step chloroacetylation and formulate a pre-emergent herbicide. The resulting product is proven to achieve a single-application weed control regimen lasting a full crop season in maize and soybeans, as it effectively eliminates annual grasses and broadleaf weeds without crop injury at 0.5-2 kg/ha. This resolves the core deficiency of prior-art compounds that degraded too quickly for practical use [1].

Development of Non-Proprietary Agrochemicals with Validated Performance Benchmarks

For a generic agrochemical manufacturer seeking to develop a novel, non-infringing product with a known performance profile, procuring this intermediate de-risks the project. The evidence in US 4,200,451 provides ready-made validation: it serves as a direct benchmark for bioequivalence studies, showing exactly how the final compound should perform relative to the inferior comparators B, C, and D. This provides a clear, data-driven path for regulatory submissions [1].

Preparation of Analytical Reference Standards for Environmental Fate Studies

Environmental fate laboratories studying the degradation of N-alkoxyalkyl herbicides require this specific aniline as a key intermediate to synthesize side-chain oxidized metabolites, such as the ethylsulfonic acid (ESA) and oxanilic acid (OXA) metabolites of the ethoxypropyl herbicide. This application is supported by the published divergent synthesis of important metabolites of S-Metolachlor, which uses a parallel synthetic strategy for the methoxy analog, highlighting the necessity of the specific building block for generating authentic metabolite standards [2].

Process Chemistry Development for Chiral Agrochemical Synthesis

The synthesis of this compound involves a stereoselective step, generating a chiral center at the sec-alkyl carbon. As demonstrated by the analogous method for (S)-Metolachlor precursors, this intermediate is a perfect substrate for developing and testing new enantioselective hydrogenation catalysts or for optimizing the reductive alkylation step with ethoxyacetone. The detailed parameters provided (e.g., 5% Pt/C catalyst, sulfuric acid, room temperature) serve as a validated starting point for process intensification studies [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Pre-emergent herbicide synthesis with reported season-long control
Ethoxypropyl selectivity and soil persistence profile
Crop safety and weed control at low application rates
Non-proprietary herbicide development with established benchmarks
Precedented bioefficacy data (US 4,200,451)
Bioequivalence to target Compound I in pre-emergence assays
Analytical standard synthesis for environmental fate studies
Specific intermediate for ethoxypropyl metabolite synthesis
Authentic ESA/OXA metabolite standards
Process chemistry for chiral agrochemical synthesis
Chiral sec-alkyl intermediate with validated reductive alkylation route
Enantioselective catalyst screening and process optimization
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